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Introduction to Glasdegib Analysis

Glasdegib (marketed as DAURISMOTM) is a novel Hedgehog signaling pathway inhibitor approved for
the treatment of newly diagnosed acute myeloid leukemia (AML) in combination with low-dose cytarabine.
As a potent Smoothened receptor inhibitor, glasdegib requires robust analytical methods to support
pharmaceutical development, quality control, and therapeutic drug monitoring. These methods must be
precise, accurate, and sensitive enough to quantify the drug substance and detect potential impurities in

both pharmaceutical dosage forms and biological matrices.

The development of reliable analytical methods for glasdegib is essential for several aspects of drug
development and clinical application. These include stability testing, pharmacokinetic studies,
therapeutic drug monitoring, and quality contrel during manufacturing. This document provides
comprehensive application notes and detailed protocols for analyzing glasdegib using reverse-phase high-
performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass
spectrometry (LC-MS/MS) techniques, incorporating both traditional and Analytical Quality by Design
(AQbD) approaches.
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HPLC Method Development & Optimization

RP-HPLC Methods for Pharmaceutical Analysis

Two robust RP-HPLC methods have been developed for the analysis of glasdegib in pharmaceutical dosage

forms. These methods enable precise quantification and impurity profiling of glasdegib, which is essential

for quality control in pharmaceutical manufacturing.

Table 1: Comparison of RP-HPLC Methods for Glasdegib Analysis

Method 1: Quality by Design

Parameter Method 2: Conventional Approach
Approach

Column Kromasil 100 C18 (250 x 4.6 mm, 5  Waters X-Bridge C18 (150 x 4.6 mm,
pm) 3.5 um)

Mobile Phase Phosphate buffer pH 4.4:ACN 0.1% OPA buffer:ACN (50:50 v/v)
(51.8:48.2 viv)

Flow Rate 0.98 mL/min 1.0 mL/min

Detection Wavelength 225 nm 250 nm

Column Temperature 30°C Ambient

Injection Volume 10 yL Not specified

Retention Time Not specified Not specified

Linearity Range

Correlation Coefficient

(R?)

Theoretical Plates

25-500 pg/mL

0.9992

>2000

25-500 pg/mL

>0.999

As per USP SST specifications
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The AQbD approach utilized a Box-Behnken design (BBD) for multivariate optimization of critical
method parameters, including mobile phase composition, flow rate, and pH, to establish a robust design
space [1]. This systematic approach ensured that the method remained accurate and precise despite minor
variations in analytical conditions. The conventional method also demonstrated excellent performance with

precision and accuracy ranging between 98-102% and %RSD below 2.0% in all robustness conditions [2].

LC-MS/MS Methods for Bioanalytical Applications

For the quantification of glasdegib in biological matrices such as human plasma, LC-MS/MS methods offer

superior sensitivity and selectivity, enabling pharmacokinetic studies and therapeutic drug monitoring.

Table 2: LC-MS/MS Methods for Glasdegib Bioanalysis

Method 1: Human Plasma Method 2: Metabolic Stability
Parameter .
Analysis Assessment
Column C18 Symmetric (150 x 4.6 mm, C18 Column (Not specified)
3.5 um)
Mobile Phase ACN:0.1% FA (30:70 v/v), pH 4.0 Isocratic system (Not specified)
Flow Rate 1.0 mL/min 0.3 mL/min
lonization Source ESI ESI
Analysis Mode MRM MRM
Retention Time 2.62 min 1.25 min (IS: Glasdegib)
Linearity Range 6-120 ng/mL 5-500 ng/mL (for Alvocidib)
Correlation Coefficient 0.999 0.9995 (for Alvocidib)
(R?)
LLOQ Not specified 5 ng/mL (for Alvocidib)
Extraction Recovery 99.94% 101.4% (for Alvocidib)
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Method 1: Human Plasma Method 2: Metabolic Stability
Parameter )

Analysis Assessment
Matrix Effect 98.56% (minimal interference) Not specified

The LC-MS/MS method for glasdegib quantification in human plasma demonstrated excellent recovery

(99.94%) with minimal matrix interference (98.56%), making it suitable for sensitive bioanalysis [3].

Another research group utilized glasdegib as an internal standard for quantifying alvocidib in human liver

microsomes, demonstrating its applicability in metabolic stability studies [4].

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Glasdegib Using AQbD
Approach

Principle: This protocol describes a systematic AQbD approach to develop and validate a robust RP-HPLC

method for the quantification of glasdegib in pharmaceutical dosage forms.

Materials and Reagents:

Glasdegib reference standard (purity >99%)
Acetonitrile (HPLC grade)

Water (HPLC grade)

Orthophosphoric acid (HPLC grade)

Potassium dihydrogen phosphate (analytical grade)

Equipment:

e HPLC system with UV or DAD detector
Kromasil 100 C18 column (250 x 4.6 mm, 5 um)
pH meter

Analytical balance

Ultrasonic bath

Method Details:
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Table 3: Optimized Chromatographic Conditions

Parameter Specification
Column Kromasil 100 C18 (250 x 4.6 mm, 5 pum)
Mobile Phase Phosphate buffer (pH 4.4):ACN (51.8:48.2 v/v)
Flow Rate 0.98 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Injection Volume 10 pL
Run Time Not specified
Procedure:

e Mobile Phase Preparation: Prepare 0.1M potassium dihydrogen phosphate solution and adjust to
pH 4.4 using orthophosphoric acid. Mix with acetonitrile in the ratio 51.8:48.2 v/v. Filter through a
0.45um membrane filter and degas by sonication.

e Standard Solution Preparation: Accurately weigh 10 mg of glasdegib reference standard and
transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase) to

obtain a 1 mg/mL stock solution.

Sample Preparation: For tablet formulation, weigh and powder not less than 10 tablets. Transfer an
accurately weighed portion of the powder equivalent to 10 mg of glasdegib to a 10 mL volumetric
flask. Add about 7 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to
volume. Filter through a 0.45um syringe filter.

System Suitability Test: Inject six replicates of the standard solution and record the chromatograms.
Ensure that the %RSD of peak areas is <2.0%, tailing factor is <2.0, and theoretical plates are >2000.
Calibration Curve: Prepare standard solutions at concentrations of 25, 50, 100, 200, 300, 400, and
500 pg/mL from the stock solution. Inject each concentration in triplicate and plot average peak area
versus concentration.

Sample Analysis: Inject the prepared sample solution and quantify glasdegib content using the
calibration curve.

Validation Parameters:
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Specificity: No interference from excipients or degradation products

Linearity: R? = 0.9992 over 25-500 pg/mL range

Accuracy: 98-102% recovery

Precision: %RSD <2% for both repeatability and intermediate precision

Robustness: Method remains accurate and precise with deliberate variations in flow rate (0.1
mL/min), mobile phase composition (x2%), and temperature (+2°C)
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Start Method Development

:

Mobile Phase Preparation
* Prepare phosphate buffer pH 4.4
* Mix with ACN (51.8:48.2 v/v)
* Filter and degas

A4
Column Selection
* Kromasil 100 C18
(250 % 4.6 mm, 5 pm)

Establish Optimal Conditions
* Flow rate: 0.98 mL/min
* Detection: 225 nm
* Temperature: 30°C

:

Method Validation
* Specificity
* Linearity (25-500 pg/mL)
* Accuracy (98-102%)
* Precision (%RSD <2%)

:

Sample Application

1
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Figure 1: Workflow for RP-HPLC Method Development Using AQbD Approach

Protocol 2: Forced Degradation Studies

Principle: This protocol outlines the procedures for conducting forced degradation studies on glasdegib

under various stress conditions to establish the stability-indicating property of the analytical method.

Materials and Reagents:

¢ Glasdegib reference standard
e Hydrochloric acid (0.1N, 1N)

e Sodium hydroxide (0.1N, 1N)
e Hydrogen peroxide (3%, 20%)
e Methanol (HPLC grade)

e Water (HPLC grade)

Equipment:

e Thermostatic water bath
e UV chamber
e HPLC system with validated method

Procedure:

¢ Acidic Degradation: Transfer 10 mg of glasdegib to a 10 mL volumetric flask. Add 1 mL of 0.1N HCI
and keep at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N NaOH and dilute to volume with mobile
phase.

¢ Alkaline Degradation: Transfer 10 mg of glasdegib to a 10 mL volumetric flask. Add 1 mL of 0.1N
NaOH and keep at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N HCI and dilute to volume with
mobile phase.

e Oxidative Degradation: Transfer 10 mg of glasdegib to a 10 mL volumetric flask. Add 1 mL of 20%
H202 and keep at room temperature for 30 minutes. Dilute to volume with mobile phase.

¢ Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in a
photostability chamber. Prepare a solution of the exposed sample at 1 mg/mL concentration.
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e Thermal Degradation: Heat the solid drug substance at 60°C for 24 hours in a hot air oven. Prepare
a solution of the exposed sample at 1 mg/mL concentration.

e Analysis: Inject each stressed sample into the HPLC system using the validated method. Record the
chromatograms and note any degradation peaks.

e Peak Purity: Check the peak purity of glasdegib in all stressed samples using a photodiode array
detector.

Observations:

¢ Glasdegib was found to be stable under thermal conditions

¢ Significant degradation was observed under UV light, thermal humidity, and peroxide
conditions [2] [1]

e The method effectively separated degradation products from the main peak, demonstrating its
stability-indicating capability

Start Forced Degradation
Acidic Degradation Alkaline Degradation Oxidative Degradation Photolytic Degradation
+ 0.1N HCl, 60°C, 30 min * 0.1N NaOH, 60°C, 30 min * 20% H202, RT, 30 min + UV light (254 nm), 24h
* Neutralize with NaOH * Neutralize with HCI « Significant degradation » Significant degradation
.

\ HPLC Analysis

* Separation of degradants
* Peak purity assessment

\
Interpret Results

« Establish stability-indicating properties

« Identify critical degradation conditions

Click to download full resolution via product page

Figure 2: Workflow for Forced Degradation Studies
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Protocol 3: LC-MS/MS Bioanalysis of Glasdegib in Human
Plasma

Principle: This protocol describes a sensitive and selective LC-MS/MS method for the quantification of

glasdegib in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.

Materials and Reagents:

¢ Glasdegib reference standard

¢ Internal standard (appropriate structurally analogous compound)
e Acetonitrile (LC-MS grade)

e Formic acid (LC-MS grade)

e Water (LC-MS grade)

e Control human plasma

Equipment:

e LC-MS/MS system with ESI source

e C18 Symmetric column (150 x 4.6 mm, 3.5 um)
¢ Analytical balance

e Centrifuge

e \ortex mixer

e Micropipettes

Method Details:

Table 4: Mass Spectrometry Conditions

Parameter Specification

lonization Mode ESI Positive

Detection Mode Multiple Reaction Monitoring (MRM)
lon Spray Voltage Not specified

Source Temperature Not specified

Nebulizing Gas Not specified
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Parameter Specification

Drying Gas Not specified

MRM Transitions Not specified for glasdegib
Procedure:

e Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% formic acid in water (30:70
v/v). Adjust pH to 4.0 with formic acid or ammonia solution. Filter through a 0.45um membrane filter
and degas.

e Standard Stock Solutions: Prepare separate stock solutions of glasdegib and internal standard (1
mg/mL) in diluent (mobile phase).

e Calibration Standards: Prepare plasma calibration standards in the range of 6-120 ng/mL by spiking
appropriate volumes of working standards into control human plasma.

¢ Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the
calibration range.

e Sample Preparation: Aliqguot 500 uL of plasma sample into a clean tube. Add internal standard
solution (50 pL). Add 1 mL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge
at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate under nitrogen stream.
Reconstitute the residue with 200 pL of mobile phase.

e LC-MSI/MS Analysis: Inject 10 pL of the reconstituted sample into the LC-MS/MS system. Use the
chromatographic conditions specified in Table 2 (Method 1).

e Data Analysis: Calculate the peak area ratio of glasdegib to internal standard. Plot the calibration
curve and determine glasdegib concentration in unknown samples.

Method Validation:

e Specificity: No significant interference from endogenous plasma components at the retention times
of glasdegib and internal standard

e Linearity: R2=0.999 over 6-120 ng/mL range

e Accuracy and Precision: Intra-day and inter-day accuracy of 98-102% with %RSD <5%

¢ Recovery: Mean extraction recovery of 99.94%

e Matrix Effect. Minimal matrix effect (98.56%) with no significant ion suppression or enhancement

e Stability: Establish bench-top, freeze-thaw, and long-term stability

Troubleshooting and Technical Notes
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Common Issues in Glasdegib Analysis

e Peak Tailing: If peak tailing is observed (>2.0 tailing factor), consider:

o Using a fresh column or different C18 column lot
o Adjusting mobile phase pH (slightly lower pH may improve peak shape)
o Increasing buffer concentration in mobile phase

e Retention Time Shift: Significant retention time drift may indicate:

o Mobile phase degradation (prepare fresh daily)
o Column temperature fluctuations (use column heater)
o Column aging (regenerate or replace column)

e Poor Resolution: If resolution between glasdegib and degradation products is inadequate:

o Optimize mobile phase composition using experimental design
o Adjust gradient program (if using gradient elution)
o Consider using a different column chemistry (e.g., phenyl or polar-embedded C18)

e Low Recovery in Bioanalysis: If extraction recovery is suboptimal:

o Evaluate different protein precipitation solvents (methanol, acetonitrile, or mixtures)
o Consider solid-phase extraction as an alternative to protein precipitation
o Optimize the volume of precipitation solvent relative to plasma

e Matrix Effects in LC-MS/MS: If significant matrix effects are observed:

o Improve sample clean-up procedure
o Use a stable isotope-labeled internal standard if available
o Dilute samples to reduce matrix component concentration

Method Optimization Guidelines

e AQbD Implementation: For robust method development, utilize Box-Behnken design to
simultaneously optimize multiple factors including mobile phase composition, pH, and flow rate. This

approach establishes a method operable design region within which the method remains valid [1].
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e Forced Degradation: Conduct forced degradation studies under mild conditions initially (mild
concentrations of stress agents, shorter durations) to avoid secondary degradation. Approximately 5-

20% degradation is sufficient to demonstrate the stability-indicating capability of the method.

e Bioanalytical Method Validation: Follow FDA and EMA guidelines for bioanalytical method
validation. Pay special attention to matrix effect evaluation using lots from at least 6 different donors

to ensure method robustness.

Applications in Drug Development

The analytical methods described in this document support various aspects of glasdegib development:

e Pharmaceutical Quality Control: The RP-HPLC methods enable quality assessment of glasdegib in

pharmaceutical dosage forms, ensuring identity, potency, and purity [2] [1].

e Stability Studies: Forced degradation studies help identify potential degradation pathways and

establish appropriate storage conditions and shelf life for the drug product.

e Pharmacokinetic Studies: The LC-MS/MS method facilitates therapeutic drug monitoring and

pharmacokinetic profiling of glasdegib in clinical settings, supporting dose optimization [3].

¢ Drug-Drug Interaction Studies: These methods can be applied to investigate potential drug-drug
interactions, particularly those involving CYP3A4, as glasdegib is known to interact with strong
CYP3A4 inhibitors [5].

e Metabolic Stability Assessment: Glasdegib has been used as an internal standard in metabolic

stability studies of other anticancer agents, demonstrating its utility in early drug discovery [4].

Conclusion

The analytical methods presented in this document provide comprehensive tools for the analysis of
glasdegib in both pharmaceutical formulations and biological matrices. The RP-HPLC methods with UV
detection offer robust and cost-effective solutions for quality control laboratories, while the LC-MS/MS

methods provide the sensitivity and selectivity required for bioanalytical applications. The incorporation of
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AQDbD principles in method development ensures robustness and reliability, reducing the need for frequent
method adjustments. These methods collectively support the pharmaceutical development, quality

control, and clinical application of glasdegib throughout its product lifecycle.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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